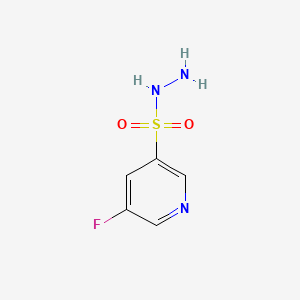

5-Fluoropyridine-3-sulfonohydrazide

Descripción

5-Fluoropyridine-3-sulfonohydrazide is a fluorinated pyridine derivative featuring a sulfonohydrazide (-SO₂-NH-NH₂) group at the 3-position and a fluorine atom at the 5-position of the pyridine ring. The sulfonohydrazide group imparts nucleophilic and coordinating properties, making it relevant in medicinal chemistry and materials science. The fluorine atom enhances the electron-deficient nature of the pyridine ring, influencing reactivity and interactions in synthetic or biological systems .

Propiedades

IUPAC Name |

5-fluoropyridine-3-sulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3O2S/c6-4-1-5(3-8-2-4)12(10,11)9-7/h1-3,9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQWKQVLCSNCKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1S(=O)(=O)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoropyridine-3-sulfonohydrazide typically involves the introduction of a fluorine atom into the pyridine ring followed by the addition of a sulfonohydrazide group. One common method involves the nucleophilic substitution of a halogenated pyridine derivative with a fluorinating agent, followed by sulfonation and subsequent hydrazide formation. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and the presence of a base to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of 5-Fluoropyridine-3-sulfonohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, the purification processes, such as recrystallization and chromatography, are optimized to ensure high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

5-Fluoropyridine-3-sulfonohydrazide undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonohydrazide group can participate in redox reactions, leading to the formation of sulfonic acids or sulfonamides.

Condensation Reactions: The hydrazide group can react with carbonyl compounds to form hydrazones and related derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as potassium fluoride (KF) in polar aprotic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts.

Major Products

Substitution: Various substituted pyridine derivatives.

Oxidation: Sulfonic acids or sulfonamides.

Condensation: Hydrazones and related compounds.

Aplicaciones Científicas De Investigación

5-Fluoropyridine-3-sulfonohydrazide has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.

Materials Science: Incorporated into polymers and other materials to impart unique properties such as increased thermal stability and resistance to degradation.

Biological Research: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfonohydrazide groups.

Mecanismo De Acción

The mechanism of action of 5-Fluoropyridine-3-sulfonohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, while the sulfonohydrazide group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects .

Comparación Con Compuestos Similares

5-Methylpyridine-3-sulfonic Acid

- Structure : A sulfonic acid (-SO₃H) at position 3 and a methyl group at position 3.

- Reactivity: Acts as a strong acid, participating in salt formation and electrophilic substitutions. Unlike sulfonohydrazide, it lacks nucleophilic NH-NH₂ groups for condensation reactions .

5-Fluoro-3-iodopyridin-2-yl Trifluoromethanesulfonate

- Structure : Triflate (-OTf) at position 2, iodine at position 3, and fluorine at position 4.

- Reactivity: The triflate group is a superior leaving group, favoring SN2 reactions. The iodine substituent enables cross-coupling (e.g., Suzuki reactions), whereas the sulfonohydrazide group in the target compound would prioritize hydrazone formation or metal coordination .

Substituent Position and Electronic Effects

5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives

- Structure: Chlorine at position 5 and phenyl at position 6 on a pyridazinone core.

- Electronic Effects: Chlorine’s inductive effect is less pronounced than fluorine, leading to reduced electron withdrawal.

5-Fluoro-3-(2-phenylhydrazinylidene)indolin-2-one

- Structure: Fluorine on an indolinone scaffold with a phenylhydrazine moiety.

- Biological Relevance: Hydrazine derivatives are known for enzyme inhibition (e.g., kinase inhibitors). The indolinone core provides planar rigidity, contrasting with the pyridine ring’s aromaticity in the target compound .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Functional Groups | Key Reactivity |

|---|---|---|---|

| 5-Fluoropyridine-3-sulfonohydrazide* | ~191.18 (estimated) | -F, -SO₂-NH-NH₂ | Nucleophilic addition, coordination |

| 5-Methylpyridine-3-sulfonic Acid | 173.19 | -SO₃H, -CH₃ | Acid-base reactions, sulfonation |

| 5-Fluoro-3-iodopyridin-2-yl Triflate | 381.06 | -OTf, -I, -F | Cross-coupling, nucleophilic substitution |

| 5-Chloro-6-phenylpyridazin-3(2H)-one | 222.64 | -Cl, -C₆H₅, -C=O | Alkylation, hydrogen bonding |

*Estimated based on analogous structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.